N-(1,2-oxazol-3-yl)-3-(trifluoromethyl)benzamide
Description
N-(1,2-oxazol-3-yl)-3-(trifluoromethyl)benzamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features an oxazole ring, a trifluoromethyl group, and a benzamide moiety, making it a versatile molecule for various applications.
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)8-3-1-2-7(6-8)10(17)15-9-4-5-18-16-9/h1-6H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRVWDYOLGSJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361350 | |
| Record name | N-(1,2-oxazol-3-yl)-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717860-36-1 | |
| Record name | N-(1,2-oxazol-3-yl)-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-oxazol-3-yl)-3-(trifluoromethyl)benzamide typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl group and the benzamide moiety. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring. The trifluoromethyl group is then introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate. Finally, the benzamide moiety is attached through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-oxazol-3-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce various reduced oxazole compounds.
Scientific Research Applications
N-(1,2-oxazol-3-yl)-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1,2-oxazol-3-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The oxazole ring and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,2-oxazol-3-yl)-3-(fluoromethyl)benzamide
- N-(1,2-oxazol-3-yl)-3-(chloromethyl)benzamide
- N-(1,2-oxazol-3-yl)-3-(bromomethyl)benzamide
Uniqueness
N-(1,2-oxazol-3-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Biological Activity
N-(1,2-oxazol-3-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including its effects on various biological systems, mechanisms of action, and relevant pharmacological studies.
Chemical Structure and Properties
This compound features a benzamide core substituted with a trifluoromethyl group and an oxazole ring. The presence of these functional groups contributes to its unique biological properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effective inhibition at low concentrations. For instance, the compound was tested against Bacillus subtilis and demonstrated a minimum inhibitory concentration (MIC) that indicates its potential as an antibacterial agent .
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro assays revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were found to be in the micromolar range, suggesting that the compound could serve as a lead for further development in cancer therapy .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound has shown to inhibit key enzymes involved in bacterial cell division, such as FtsZ, which is crucial for bacterial cytokinesis. This inhibition leads to altered cell morphology and ultimately bacterial death .
- Induction of Apoptosis : In cancer cells, the compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins like p53 and caspase-3. This mechanism contributes to its effectiveness against tumor growth .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has variable stability across species. In human liver microsomes, it exhibited a half-life of approximately 112 minutes, suggesting favorable metabolic stability compared to mouse and rat models . This profile is critical for assessing its potential for clinical use.
Case Studies
Several case studies highlight the efficacy of this compound:
- Bacterial Resistance Study : In a study examining bacterial resistance mechanisms, this compound demonstrated a lower propensity for resistance development compared to traditional antibiotics like norfloxacin. After multiple passages at subinhibitory concentrations, bacterial strains showed only minimal increases in MIC values .
- Cancer Cell Line Evaluation : A detailed evaluation of its effects on various cancer cell lines revealed that this compound not only inhibited cell proliferation but also induced significant morphological changes indicative of apoptosis in treated cells .
Summary Table of Biological Activities
| Activity Type | Cell Line/Organism | IC50/MIC Value | Mechanism |
|---|---|---|---|
| Antimicrobial | Bacillus subtilis | Varies (low μg/mL range) | Inhibition of FtsZ enzyme activity |
| Antitumor | MCF-7 (breast cancer) | ~6 μM | Induction of apoptosis via p53/caspase |
| Antitumor | A549 (lung cancer) | ~5 μM | Induction of apoptosis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
